molecular formula C13H7F6NO2S B12626131 2-[3,5-Bis(trifluoromethyl)benzene-1-sulfonyl]pyridine CAS No. 950693-99-9

2-[3,5-Bis(trifluoromethyl)benzene-1-sulfonyl]pyridine

Cat. No.: B12626131
CAS No.: 950693-99-9
M. Wt: 355.26 g/mol
InChI Key: OZAXBBBMSJBIFJ-UHFFFAOYSA-N
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Description

2-[3,5-Bis(trifluoromethyl)benzene-1-sulfonyl]pyridine is a chemical compound characterized by the presence of trifluoromethyl groups attached to a benzene ring, which is further connected to a sulfonyl group and a pyridine ring. This compound is notable for its unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,5-Bis(trifluoromethyl)benzene-1-sulfonyl]pyridine typically involves the reaction of 3,5-bis(trifluoromethyl)benzenesulfonyl chloride with pyridine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-[3,5-Bis(trifluoromethyl)benzene-1-sulfonyl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-[3,5-Bis(trifluoromethyl)benzene-1-sulfonyl]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3,5-Bis(trifluoromethyl)benzene-1-sulfonyl]pyridine involves its interaction with molecular targets through its trifluoromethyl groups. These groups can enhance the compound’s binding affinity to specific proteins or enzymes, thereby modulating their activity. The sulfonyl group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride
  • 1,3-Bis(trifluoromethyl)benzene
  • Trifluoromethyl ethers

Uniqueness

2-[3,5-Bis(trifluoromethyl)benzene-1-sulfonyl]pyridine stands out due to the combination of its trifluoromethyl groups and the sulfonyl-pyridine structure. This unique arrangement imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various applications .

Properties

CAS No.

950693-99-9

Molecular Formula

C13H7F6NO2S

Molecular Weight

355.26 g/mol

IUPAC Name

2-[3,5-bis(trifluoromethyl)phenyl]sulfonylpyridine

InChI

InChI=1S/C13H7F6NO2S/c14-12(15,16)8-5-9(13(17,18)19)7-10(6-8)23(21,22)11-3-1-2-4-20-11/h1-7H

InChI Key

OZAXBBBMSJBIFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)S(=O)(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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